molecular formula C16H17NO3S2 B5972515 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 327054-63-7

3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5972515
CAS RN: 327054-63-7
M. Wt: 335.4 g/mol
InChI Key: GTSZDLFMMXGVJE-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that it exerts its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It has been found to possess potent antioxidant and anti-inflammatory properties. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent biological activities and its ability to modulate various signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the most promising areas of research is its potential use as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the development of novel drugs based on this compound.

Synthesis Methods

The synthesis of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported in several studies. One of the most commonly used methods involves the reaction of 3-cyclohexyl-4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide and carbon disulfide to obtain 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases such as arthritis, diabetes, and cancer.

properties

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c18-12-7-6-10(8-13(12)19)9-14-15(20)17(16(21)22-14)11-4-2-1-3-5-11/h6-9,11,18-19H,1-5H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZDLFMMXGVJE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362052
Record name ST50728048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS RN

327054-63-7
Record name NSC727710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50728048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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